An In-Depth Technical Guide to Thiol-PEG4-Boc: Properties, Protocols, and Applications
An In-Depth Technical Guide to Thiol-PEG4-Boc: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG4-Boc is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates a terminal thiol group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. The strategic placement of these functional groups allows for a controlled, stepwise conjugation of different molecules, making it a valuable tool in the construction of complex biomolecular architectures. This guide provides a comprehensive overview of the chemical properties of Thiol-PEG4-Boc, detailed experimental protocols for its use, and its applications, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
Chemical Properties of Thiol-PEG4-Boc
Thiol-PEG4-Boc is a versatile linker molecule with distinct chemical features that underpin its utility in bioconjugation. The key properties are summarized in the tables below.
General Properties
| Property | Value | Source(s) |
| Chemical Name | tert-butyl (1-(2,2-dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-yl)disulfanyl)carbamate | N/A |
| Synonyms | Thiol-PEG4-t-butyl ester | [1][2] |
| CAS Number | 564476-33-1 | [1] |
| Molecular Formula | C15H30O6S | [1][2] |
| Molecular Weight | 338.46 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid | [1][2] |
| Purity | Typically ≥95% | [1][2] |
Physicochemical Properties
| Property | Value/Description | Source(s) |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and dichloromethane. The PEG4 spacer imparts a degree of water solubility. | [3] |
| pKa of Thiol Group | The pKa of the thiol group in similar PEGylated molecules is typically around 8.5-9.5. The exact value for Thiol-PEG4-Boc is not readily available in the literature but is expected to be in this range. | Inferred from general chemical principles |
| Stability | Store at -20°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group. Avoid repeated freeze-thaw cycles. In solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month. | [1][4] |
Reactivity and Applications
The dual functionality of Thiol-PEG4-Boc dictates its reactivity and primary applications. The thiol group provides a reactive handle for conjugation to electrophilic species, while the Boc-protected amine allows for subsequent deprotection and further functionalization.
Thiol Group Reactivity
The terminal thiol group is nucleophilic and readily reacts with various electrophiles. A prominent application is the thiol-maleimide Michael addition reaction . This reaction is highly efficient and proceeds under mild, biocompatible conditions (typically pH 6.5-7.5) to form a stable thioether bond. This makes Thiol-PEG4-Boc ideal for conjugating to proteins or peptides at cysteine residues.
Boc-Protected Amine and its Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions. The deprotection of the Boc group on Thiol-PEG4-Boc unmasks a primary amine, which can then be used for subsequent conjugation reactions, such as amide bond formation with an activated carboxylic acid.
Application in PROTAC Synthesis
A major application of Thiol-PEG4-Boc is in the synthesis of PROTACs . These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Thiol-PEG4-Boc serves as a flexible linker to connect the target protein ligand and the E3 ligase ligand.
The following diagram illustrates the general workflow for synthesizing a PROTAC using Thiol-PEG4-Boc.
Caption: General workflow for PROTAC synthesis using Thiol-PEG4-Boc.
The PROTAC then mediates the degradation of the target protein through the ubiquitin-proteasome pathway, as depicted in the following diagram.
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving Thiol-PEG4-Boc. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Thiol-Maleimide Conjugation
This protocol describes the conjugation of Thiol-PEG4-Boc to a maleimide-functionalized molecule, such as a protein with an accessible cysteine residue or a synthetic ligand.
Materials:
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Thiol-PEG4-Boc
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Maleimide-functionalized molecule
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Quenching reagent: 2-Mercaptoethanol or L-cysteine
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Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))
Procedure:
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Preparation of Reactants:
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Dissolve the maleimide-functionalized molecule in the degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of Thiol-PEG4-Boc in anhydrous DMF or DMSO.
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-
Conjugation Reaction:
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Add a 10- to 20-fold molar excess of the Thiol-PEG4-Boc stock solution to the solution of the maleimide-functionalized molecule.[5][6]
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Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light if either component is light-sensitive.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., 2-mercaptoethanol) to a final concentration of ~10 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
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Purify the conjugate using an appropriate chromatography technique. For protein conjugates, SEC is often suitable to remove excess Thiol-PEG4-Boc and quenching reagent. For smaller molecule conjugates, RP-HPLC may be necessary.
-
-
Analysis:
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Analyze the purified conjugate by SDS-PAGE (for proteins, to observe a shift in molecular weight), LC-MS (to confirm the mass of the conjugate), and/or other relevant analytical techniques.
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Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
Materials:
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Boc-protected conjugate
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic Acid (TFA)
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Cold diethyl ether
-
Nitrogen or argon gas supply
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
-
Deprotection Reaction:
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS to confirm the complete removal of the Boc group (mass decrease of 100.12 Da).
-
-
Work-up and Isolation:
-
Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen gas.
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To remove residual TFA, co-evaporate with toluene (3 x 10 mL).
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Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the product under vacuum. The resulting amine is typically obtained as a TFA salt.
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Protocol 3: Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
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Reverse-Phase (RP-HPLC): Useful for assessing the purity of small molecule conjugates and for purification. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.
-
Size-Exclusion (SEC-HPLC): Ideal for analyzing and purifying protein conjugates, separating based on size.
Mass Spectrometry (MS):
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LC-MS: Provides confirmation of the molecular weight of the conjugate, allowing for verification of successful conjugation and deprotection steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Can be used to confirm the structure of the final conjugate. The characteristic signals of the PEG linker (typically around 3.6 ppm) and the disappearance of the Boc group protons (a singlet around 1.4 ppm) can be monitored.
Conclusion
Thiol-PEG4-Boc is a highly valuable bifunctional linker for researchers in drug development and various scientific disciplines. Its well-defined structure, predictable reactivity, and the hydrophilic nature of the PEG spacer make it an excellent choice for the synthesis of complex bioconjugates, most notably PROTACs. The detailed protocols and chemical properties outlined in this guide provide a solid foundation for the successful application of Thiol-PEG4-Boc in innovative research endeavors.
